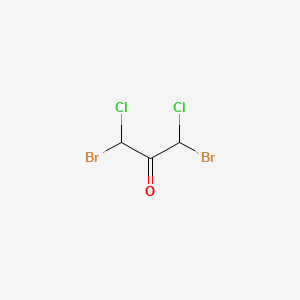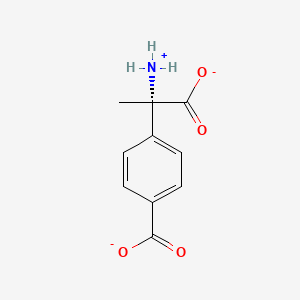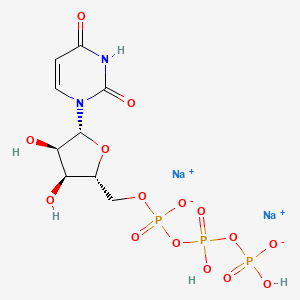![molecular formula C34H14Cl2O2 B15073210 14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione, also known as Vat Violet 10, is a complex organic compound with a molecular formula of C34H16O2 and a molecular weight of 456.5 g/mol . This compound is primarily used as a vat dye, known for its vibrant violet color and excellent fastness properties.
Preparation Methods
The synthesis of 14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione involves several steps. The compound is typically synthesized through a series of condensation reactions involving aromatic compounds. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the complex ring structure. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield.
Chemical Reactions Analysis
14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying complex aromatic systems and their reactivity. In biology and medicine, it is investigated for its potential use as a dye for staining biological tissues and as a probe for studying cellular processes . In industry, it is primarily used as a vat dye for coloring textiles, providing excellent color fastness and resistance to fading.
Mechanism of Action
The mechanism of action of 14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, altering their activity and stability . These interactions are mediated by the compound’s aromatic ring structure and its ability to form strong non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds to 14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione include other vat dyes such as Isodibenzanthrone and Trichlorobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione. These compounds share similar aromatic ring structures and are used for similar applications in the textile industry. this compound is unique in its specific ring structure and the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C34H14Cl2O2 |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
14,15-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H14Cl2O2/c35-31-29-23-13-11-17-15-5-1-3-7-21(15)33(37)24-14-12-19(25(23)26(17)24)20-10-9-18-16-6-2-4-8-22(16)34(38)30(32(31)36)28(18)27(20)29/h1-14H |
InChI Key |
IXDFKSTVUCNJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=C(C=CC5=C86)C9=CC=CC=C9C7=O)Cl)Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


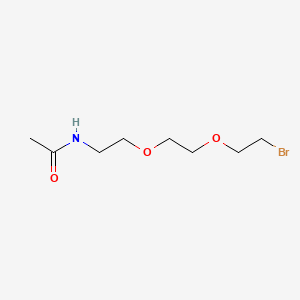
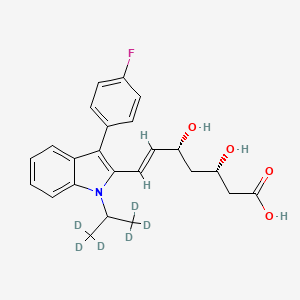
amino]-2-propanol](/img/structure/B15073137.png)
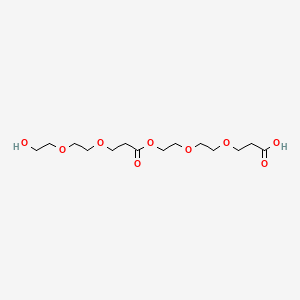
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)


![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
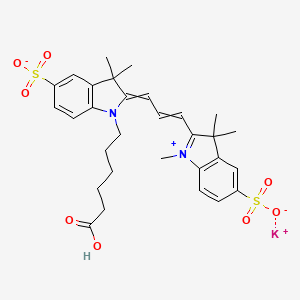
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
